molecular formula C17H28ClNO2 B1683489 Venlafaxine Hydrochloride CAS No. 99300-78-4

Venlafaxine Hydrochloride

Cat. No.: B1683489
CAS No.: 99300-78-4
M. Wt: 313.9 g/mol
InChI Key: QYRYFNHXARDNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Chemical Discovery

The discovery of this compound emerged from systematic efforts to optimize the pharmacological profile of ciramadol, an opioid analgesic. Researchers at Wyeth Pharmaceuticals (later acquired by Pfizer) reduced ciramadol’s chiral centers from three to one, replacing the morpholine ring with a cyclohexanol moiety to eliminate opioid receptor activity while retaining monoamine reuptake inhibition. Patented in the early 1990s (U.S. Patent 6,197,828), venlafaxine was approved by the U.S. Food and Drug Administration (FDA) in 1993 as an immediate-release tablet and in 1997 as an extended-release formulation.

Key milestones in its development include:

  • 1993 : U.S. approval of immediate-release venlafaxine (Effexor®) for major depressive disorder.
  • 1997 : Introduction of the extended-release formulation (Effexor XR®), enhancing pharmacokinetic stability.
  • 2001 : Market entry in China, where Pfizer’s Effexor XR® dominated despite competition from generics.

The synthesis pathway involves a three-step process starting from 4-methoxyacetophenone, culminating in alkylation with dimethylaminoethyl chloride and subsequent salt formation with hydrochloric acid.

Chemical Classification and Nomenclature

This compound belongs to the arylalkanolamine class, characterized by a phenethylamine backbone substituted with a cyclohexanol group and methoxy aromatic ring. Its IUPAC name, (±)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride, reflects its stereochemistry and functional groups.

Nomenclature and Identifiers

Property Value
CAS Number (hydrochloride) 99300-78-4
CAS Number (free base) 93413-69-5
Empirical Formula C₁₇H₂₇NO₂·HCl
Molecular Weight 313.86 g/mol
Trade Names Effexor®, Effexor XR®

The compound’s racemic nature—a 1:1 mixture of (R)- and (S)-enantiomers—confers its pharmacological activity, though the (R)-enantiomer exhibits greater potency.

Structural Identification and Characterization

This compound’s structure has been elucidated through multiple analytical techniques:

X-ray Crystallography
The crystal structure (space group P2₁/c) reveals two enantiomeric chains linked via hydrogen bonds between the protonated amine and chloride ions. Each chain exhibits a distinct chirality, with the cyclohexanol and methoxyphenyl groups adopting equatorial and axial conformations, respectively.

Spectroscopic Data

  • UV-Vis : Maximum absorbance at 225 nm in ethanol, attributed to the methoxybenzene chromophore.
  • FTIR : Characteristic peaks include O–H stretch (3350 cm⁻¹), C–O–C asymmetric stretch (1245 cm⁻¹), and N⁺–H bend (1630 cm⁻¹).
  • ¹H NMR (D₂O): δ 7.35 (d, J = 8.8 Hz, 2H, aromatic), δ 6.90 (d, J = 8.8 Hz, 2H, aromatic), δ 3.80 (s, 3H, OCH₃), δ 3.10–3.30 (m, 2H, CH₂N), δ 2.85 (s, 6H, N(CH₃)₂).

Thermal Analysis
Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 217°C, corresponding to its melting point.

Molecular Formula and Physicochemical Constants

This compound’s physicochemical profile underpins its formulation and stability:

Molecular Formula
C₁₇H₂₇NO₂·HCl.

Physicochemical Properties

Property Value
Melting Point 217 ± 0.08°C
Solubility 572 mg/mL in water (0.2 M NaCl)
Partition Coefficient logP (octanol/water) = 0.43
pKa 9.4 (amine group)
Hygroscopicity Slightly hygroscopic

The compound’s high aqueous solubility facilitates oral bioavailability, while its moderate lipophilicity (logP = 0.43) ensures blood-brain barrier penetration. The hydrochloride salt form enhances stability, minimizing degradation under ambient conditions.

Properties

IUPAC Name

1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRYFNHXARDNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93413-69-5 (Parent)
Record name Venlafaxine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8047397
Record name Venlafaxine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99300-78-4
Record name Venlafaxine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99300-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Venlafaxine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venlafaxine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=745751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Venlafaxine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VENLAFAXINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7RX5A8MO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Original Synthetic Route

The conventional synthesis pathway described in early patents begins with the condensation of cyclohexanone with p-methoxy phenyl acetonitrile in the presence of n-butyl lithium as a catalyst and tetrahydrofuran as a solvent at temperatures between -70 to -50°C. This reaction produces 1-[cyano-1-(p-methoxy phenyl)methyl]cyclohexanol (compound III).

The second step involves hydrogenation of compound III in a mixture of 20% v/v ammonia-ethanol over 5% Rhodium on alumina to obtain 1-[2-amino-1-(4-methoxy phenyl)ethyl]cyclohexanol (compound IV).

Finally, compound IV undergoes N-methylation with formaldehyde and formic acid at 100°C to obtain venlafaxine base, which is then converted to its hydrochloride salt. This traditional method exhibits several limitations, including:

  • Use of n-butyl lithium, which is highly sensitive to moisture and air, posing fire hazards
  • Requirement for expensive rhodium catalyst
  • Necessity for column chromatography purification
  • Multiple isolation steps reducing overall yield

Modified Industrial Processes

US 2004/0106818 describes a modified process where condensation occurs in the presence of metal hydride, followed by reduction of compound III using either metal hydrides or Raney nickel catalyst and hydrogen. The product undergoes silica gel chromatography purification before conversion to the hydrochloride salt.

Another approach detailed in US 2005/0033088 involves reduction of compound III in an organic acid (propionic acid, acetic acid, or formic acid) using palladium on carbon (Pd/C) as a hydrogenation catalyst under 5-25 kg/cm² pressure at 50-55°C. The acetate salt of compound IV is then formylated with formic acid and formaldehyde, but yields only around 45-55%.

Optimized Industrial Preparation Methods

Formate Salt-Catalyzed Process

EP2181982B1 describes an alternative method focusing on the N-methylation step. This process utilizes a salt of formic acid to accelerate the conversion, particularly for intermediary spiro-venlafaxine compounds. Key features include:

  • Molar ratio of formic acid salt to venlafaxine precursor of 0.3-10:1, preferably 0.5-3:1
  • Use of alkali or earth alkaline metal salts of formic acid (Na, K, or Li salt preferred)
  • N-methylation conducted in water or polar solvents (DMF, DMSO)
  • Solution concentration of venlafaxine precursor at 0.2-3 mol/l, preferably 0.5-1.5 mol/l

The reaction requires:

  • 2-20 equivalents of formic acid relative to venlafaxine precursor
  • 2-15 equivalents of formaldehyde relative to venlafaxine precursor
  • Heating under reflux for 2-24 hours, preferably 3-7 hours

This method produces venlafaxine hydrochloride form I with yields exceeding 85%, significantly higher than prior art processes yielding around 50%.

Novel Single-Step Synthesis Approaches

Direct Amino-Cyano Transformation

A groundbreaking single-step process described in WO2008059525A2 eliminates the need for intermediate isolation and formaldehyde usage. This approach involves:

  • Direct reaction of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile with dimethylamine and/or its salt
  • Use of transition metal catalyst under hydrogen atmosphere
  • Reaction in organic solvent or organic solvent/water mixture
  • Environmental and safety advantages through elimination of formaldehyde

The process conditions include:

  • Polar organic solvent (preferably methanol)
  • Cyano-intermediate concentration of 2-20% relative to solvent
  • Hydrogen pressure of 1-10 atmospheres (preferably 1-5)
  • Reaction time of 5-40 hours at 0-50°C (preferably 20-25°C)
  • HPLC conversion rates of 30-81%

High-Purity Enantioselective Synthesis

US9527800B2 details a protecting group-free approach for synthesizing (-)-venlafaxine with yield greater than 50% and enantiomeric excess (ee) exceeding 99%. This process follows a different synthetic pathway:

  • Homologation of cyclohexanone carbonyl with two-carbon Wittig ylide in toluene (>95% yield)
  • Selective ester reduction using Red-Al to produce allyl alcohol (>95% yield)
  • Sharpless epoxidation yielding chiral epoxide (>80% yield, >82% ee)
  • Amination with 40% aqueous dimethylamine solution (>90% yield)
  • Treatment with p-methoxyphenyl magnesium bromide in the presence of catalytic copper iodide (>50% yield with ≥99% ee after recrystallization)

Palladium-Catalyzed Process

An industrially viable synthesis route described in ChemicalBook employs:

  • Autoclave reaction of 1-[Cyano-(4-methoxyphenyl)methyl]-cyclohexanol with hydrogen
  • Palladium on charcoal (10%, 50% wet) catalyst
  • Methanol solvent with hydrochloric acid
  • Temperature of 40-50°C under 15-20 kg/cm² hydrogen pressure
  • Reaction time of 7-12 hours
  • Yield of 78% for the 1-[2-amino-1-(4-methoxyphenyl)ethyl]-cyclohexanol intermediate

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

The various preparation methods exhibit significant differences in yield, as summarized in Table 1:

Synthetic Method Key Features Yield (%) Reference
Base-Controlled Process Reduced base quantities, no intermediate isolation 94-95
Formate Salt Process Metal formate accelerated N-methylation >85
US2005/0033088 Method Pd/C catalyst in organic acid medium 45-55
Direct Amino-Cyano Transformation Single-step, formaldehyde-free approach 30-81 (HPLC conversion)
Enantioselective Synthesis Protecting group-free, high ee >50
Palladium-Catalyzed Process Autoclave hydrogenation 78 (intermediate)
Cost-Effective Method Improved industrial process 60

Purity and Form Considerations

The purity of the final product varies between methods, with newer processes achieving higher standards:

  • The base-controlled process yields this compound with 99.2-99.9% purity
  • The formate salt process produces this compound form I with purity exceeding 99.5 area% by HPLC
  • Form I this compound, matching the crystalline structure described in Acta Crystallographica (2000) C56, 1009-1010, is obtained through the formate salt process
  • The formate salt process generates particles with average size less than 50 μm (preferably 10-40 μm), which facilitates pharmaceutical formulation

Economic and Environmental Considerations

Several factors affect industrial viability:

  • Catalyst cost: Rhodium is prohibitively expensive for industrial scale, while palladium and Raney nickel offer more economical alternatives
  • Purification methods: Column chromatography is expensive and difficult to scale, whereas crystallization is more suitable for industrial production
  • Environmental impact: Newer processes eliminate or reduce hazardous reagents like formaldehyde and n-butyl lithium
  • Process complexity: Methods requiring fewer isolation steps or employing one-pot synthesis show greater industrial potential

Formulation Applications of this compound

Extended-Release Formulations

This compound has been formulated into extended-release (ER) capsules for once-daily dosing. A bioequivalence study comparing Chinese-manufactured this compound ER capsules with USA-manufactured EFFEXOR® XR demonstrated pharmacokinetic equivalence for both venlafaxine and its active metabolite O-desmethylvenlafaxine.

Fast-Dissolving Oral Films

Innovative formulation approaches include fast-dissolving oral films (FDOFs) containing this compound. These formulations utilize:

  • Hydroxypropyl methylcellulose (HPMC) as film-forming polymer
  • Sodium starch glycolate as superdisintegrant
  • Glycerol as plasticizer

This delivery system offers advantages including:

  • Rapid absorption with fast onset of action
  • Improved bioavailability
  • Partial avoidance of first-pass metabolism
  • Enhanced patient compliance through taste masking

Chemical Reactions Analysis

Types of Reactions: Venlafaxine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Catalyzed by cytochrome P450 enzymes, particularly CYP2D6.

    Reduction: Involves the use of reducing agents under controlled conditions.

Major Products:

Scientific Research Applications

Venlafaxine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Mechanism of Action

Compound Class Primary Targets Secondary Targets
Venlafaxine HCl SNRI SERT > NET Weak dopamine reuptake inhibition
Duloxetine HCl SNRI SERT ≈ NET None significant
Desvenlafaxine HCl SNRI SERT ≈ NET None significant
Fluoxetine HCl SSRI SERT None significant
Amitriptyline HCl TCA SERT, NET Muscarinic, histaminergic receptors
  • Venlafaxine vs. Duloxetine : Venlafaxine exhibits a 30-fold higher affinity for SERT over NET, whereas duloxetine has a more balanced SERT/NET inhibition ratio (1:9) .
  • Venlafaxine vs. TCAs : Unlike tricyclics (e.g., amitriptyline), venlafaxine lacks affinity for muscarinic, histaminergic, and α₁-adrenergic receptors, reducing anticholinergic side effects (e.g., dry mouth, constipation) .

Efficacy

  • Dose-Response : Venlafaxine (75–375 mg/day) demonstrates dose-dependent efficacy, with higher doses (225–375 mg/day) showing superior response rates in MDD .
  • Elderly Patients: Venlafaxine and nortriptyline (a TCA) show comparable efficacy in elderly MDD, but venlafaxine has fewer cardiovascular side effects (e.g., orthostatic hypotension) .
  • SSRI Comparison : Venlafaxine achieves remission rates 10–15% higher than SSRIs (e.g., fluoxetine) in treatment-resistant depression, attributed to dual reuptake inhibition .

Pharmacokinetics and Formulations

Compound Half-Life (Hours) Active Metabolites Formulations
Venlafaxine HCl 5 (IR), 15 (XR) O-desmethylvenlafaxine IR tablets, XR capsules
Desvenlafaxine HCl 11 None Extended-release tablets
Duloxetine HCl 12 None Delayed-release capsules
Amitriptyline HCl 21–50 Nortriptyline IR tablets
  • Nanoparticle Delivery: Venlafaxine-loaded nanoparticles (e.g., alginate-chitosan) enhance brain bioavailability via intranasal administration, achieving faster antidepressant effects than oral dosing .
  • Metabolism : Venlafaxine is metabolized by CYP2D6 to ODV, whereas duloxetine undergoes CYP1A2 and CYP2D6 metabolism. Polymorphisms in CYP2D6 may necessitate dose adjustments for venlafaxine .

Biological Activity

Venlafaxine hydrochloride is a widely used antidepressant classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its biological activity primarily revolves around the modulation of neurotransmitter levels in the central nervous system, which is crucial for its antidepressant effects.

Venlafaxine acts by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminal. At lower doses, it predominantly inhibits serotonin reuptake, while at higher doses, it also affects norepinephrine reuptake. This dual action enhances the availability of these neurotransmitters at synapses, thereby increasing stimulation of postsynaptic receptors .

Key Mechanisms:

  • Serotonin Reuptake Inhibition: More potent than norepinephrine inhibition at lower doses.
  • Norepinephrine Reuptake Inhibition: Significant at higher doses.
  • Neuroplasticity Enhancement: Increases brain-derived neurotrophic factor (BDNF) expression, promoting neuroplasticity and reducing neuroinflammation .

Pharmacokinetics

The pharmacokinetic profile of venlafaxine is characterized by its absorption, distribution, metabolism, and elimination:

Parameter Details
Absorption 92% oral absorption; 45% bioavailability
Peak Plasma Time 2-3 hours (immediate-release), 5.5-9 hours (extended-release)
Plasma Protein Binding 27%-30%
Metabolism Primarily hepatic via CYP2D6; forms active metabolite O-desmethylvenlafaxine (ODV)
Elimination Half-life 5±2 hours (immediate-release), 6.8±1.6 hours (extended-release)
Excretion 87% via urine; primarily as metabolites

Clinical Efficacy

Venlafaxine has been evaluated in multiple clinical trials for its efficacy in treating major depressive disorder (MDD). A notable randomized controlled trial involving 358 patients demonstrated that venlafaxine significantly improved depressive symptoms compared to placebo across various dosages (75 mg, 225 mg, and 375 mg) .

Study Findings:

  • Efficacy: Statistically significant improvement in depression scores with increasing dosages.
  • Adverse Events: Common side effects included nausea, dizziness, and somnolence; withdrawal rates increased with higher dosages .

Neuroprotective Effects

Recent studies indicate that venlafaxine may exert neuroprotective effects beyond its antidepressant properties. Research on rat models has shown that venlafaxine enhances BDNF expression in the hippocampus and inhibits neuronal apoptosis through the PI3K/AKT pathway . This suggests potential applications in conditions involving neurodegeneration or stroke recovery.

Case Studies

  • Case Study on Dependence:
    A case study highlighted a patient who developed dependence on venlafaxine despite no prior history of substance abuse. The patient required careful dosage management to mitigate withdrawal symptoms during tapering .
  • Neuroprotection Post-Stroke:
    Another study demonstrated that early administration of venlafaxine after induced stroke in rats led to reduced infarct volume and improved functional recovery, suggesting its role in post-stroke rehabilitation .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Venlafaxine hydrochloride in bulk and pharmaceutical formulations?

  • Methodological Answer : High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are widely validated.

  • HPTLC : Use silica gel 60F254 plates with butanol-acetic acid-water (6:2:2 v/v) as the mobile phase. Detection at 254 nm ensures sensitivity and linearity (100–600 ng/band, correlation coefficient ≥0.9984) .
  • HPLC : Employ a C18 column with a mobile phase of phosphate buffer (pH 4.5) and methanol (40:60). UV detection at 225 nm provides precision (RSD ≤5.0%) and specificity for dissolution profiling .
    • Validation : Follow ICH guidelines for accuracy (recovery 98–102%), precision (intra-day RSD <2%), and robustness against excipient interference .

Q. How are dissolution and uniformity of extended-release this compound capsules assessed?

  • Dissolution Testing : Use USP Apparatus 2 (paddle) at 50 rpm with 900 mL of medium (e.g., 0.1 N HCl). Calculate dissolution using:
    Resulti=[Ci×(V(i1)VS)+(Ci1+Ci2+)×VSL]×100\text{Result}_i = \left[\frac{C_i \times (V - (i-1)V_S) + \sum (C_{i-1} + C_{i-2} + \dots) \times V_S}{L}\right] \times 100

where CiC_i = concentration at time point ii, VV = medium volume, VSV_S = sample volume, and LL = label claim .

  • Uniformity : Ensure relative standard deviation (RSD) ≤5.0% across 10 dosage units using HPLC .

Advanced Research Questions

Q. What experimental design is optimal for studying this compound’s degradation kinetics under stress conditions?

  • Stress Testing : Expose the drug to acidic (0.1 M HCl), alkaline (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic conditions. Use HPTLC to monitor degradation products .
  • Kinetic Analysis : Under alkaline conditions, degradation follows pseudo-first-order kinetics. Calculate rate constants (kk) at varying temperatures and construct an Arrhenius plot to determine activation energy (EaE_a) .

Q. How can researchers investigate this compound’s interaction with amino acids or metal ions?

  • Complex Formation Studies : Use pH-metric titration at 25°C and 0.1 M NaNO3_3 ionic strength. Compare stability constants (logK\log K) of binary complexes (e.g., with Cu(II)) to assess thermodynamic favorability. Calculate relative stability (% RS) and distribution diagrams to identify dominant species .

Q. What clinical trial design parameters are critical for evaluating this compound’s dose-response efficacy in major depressive disorder?

  • Design : Randomized, double-blind, placebo-controlled trials with dose tiers (e.g., 75–375 mg/day). Primary endpoints include Hamilton Depression Rating Scale (HAM-D21) and Montgomery-Asberg Depression Rating Scale (MADRS) .
  • Statistical Considerations : Intent-to-treat (ITT) analysis to account for dropouts. Monitor adverse events (e.g., nausea, dizziness) and withdrawal rates, which increase dose-dependently .

Mechanistic and Pharmacological Questions

Q. How does this compound’s dual reuptake inhibition of serotonin (5-HT) and norepinephrine (NE) translate to preclinical models?

  • In Vitro/In Vivo Models :

  • Reuptake Assays : Measure inhibition of SERT (serotonin transporter) and NET (norepinephrine transporter) using radiolabeled neurotransmitters in synaptosomal preparations .
  • Behavioral Studies : In neuropathic pain models (e.g., chronic constriction injury in rats), Venlafaxine reverses hyperalgesia with ED50_{50} = 46.7 mg/kg. Use κ- and δ-opioid receptor antagonists to confirm mechanistic pathways .

Q. What chromatographic strategies resolve this compound from its degradation products or impurities?

  • Impurity Profiling : Use HPLC with a resolution ≥1.5 between Venlafaxine and its related compound A. Mobile phase: acetonitrile-triethylamine-water (55:1:44 v/v) at 1.0 mL/min .
  • Validation : Limit impurities to ≤0.2% (individual) and ≤0.5% (total) per USP standards .

Methodological Challenges and Solutions

Q. How do researchers address variability in this compound’s pharmacokinetic studies?

  • Bioanalytical Method : Validate LC-MS/MS for plasma samples. Use deuterated internal standards (e.g., Venlafaxine-d6) to correct for matrix effects .
  • Sampling Protocol : Collect serial blood samples over 24–48 hours to capture extended-release profiles and calculate AUC0_{0-∞} .

Q. What stability-indicating assays are suitable for long-term storage studies of this compound formulations?

  • Storage Conditions : Store in sealed containers at controlled room temperature (20–25°C). Monitor humidity to prevent hydrolysis .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Use HPTLC to quantify degradation (e.g., ≤2% change in potency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Venlafaxine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Venlafaxine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.